SB 328437 is a small molecule identified and developed through high-throughput screening for its selective antagonism of the C-C chemokine receptor type 3 (CCR3) []. Chemokine receptors, specifically CCR3, are implicated in various inflammatory and immune responses, making their modulation a potential target for therapeutic intervention. SB 328437 acts by blocking the binding of natural ligands to CCR3, thereby hindering the downstream signaling pathways responsible for eosinophil recruitment and activation, key processes in allergic inflammation and other related conditions [].
Mechanism of Action
SB 328437 functions as a potent and selective antagonist of the CCR3 receptor [, ]. It achieves this by competitively binding to the receptor, effectively blocking the binding of natural ligands like eotaxin (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13) [, ]. This competitive inhibition prevents the activation of downstream signaling pathways associated with CCR3, ultimately reducing eosinophil migration and activation, key processes in allergic inflammation.
Computational studies have revealed that SB 328437 binds to an allosteric site on CCR3, inducing a conformational change in the receptor's extracellular loop 2 (ECL2) region []. This conformational change further hinders the binding of natural ligands, contributing to its antagonistic effect.
Applications
a) Investigating Chemoresistance in Cancer:
SB 328437 has shown potential in sensitizing drug-resistant cancer cells to chemotherapy. In gastric cancer cells resistant to 5-fluorouracil (5-FU), combining SB 328437 with 5-FU significantly reduced cell viability and downregulated the expression of CCR3 and thymidylate synthase (TS), a marker of 5-FU resistance []. This suggests a potential role for SB 328437 in overcoming chemoresistance in certain cancers.
SB 328437 has been instrumental in elucidating the role of CCR3 in eosinophil migration to the uterus, a process influenced by estrogen. Studies using ovariectomized mice demonstrated that SB 328437 effectively reduced estradiol-induced eosinophil migration to the uterus, indicating the involvement of CCR3 in this process [, , ]. This finding sheds light on the complex interplay between hormonal regulation and immune cell trafficking in the female reproductive system.
c) Studying Airway Inflammation and Asthma:
Research suggests that SB 328437 might play a role in modulating airway inflammation. In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), SB 328437 effectively reduced neutrophil recruitment in the alveolar spaces and diminished LPS-induced lung injury []. Further, it reduced the production of IL-8, a key inflammatory mediator, in bronchoalveolar lavage fluid, suggesting a potential role for SB 328437 in managing airway inflammation.
d) Exploring Potential in Eye Diseases:
Studies have explored the potential of SB 328437 in ocular diseases, particularly in relation to choroidal neovascularization (CNV), a hallmark of wet age-related macular degeneration (AMD) []. While the exact role of CCR3 in CNV remains to be fully elucidated, research suggests that inhibiting CCR3 with antagonists like SB 328437 could potentially reduce the severity of CNV and other inflammatory processes in the eye [].
Research indicates that SB 328437 might play a role in modulating glutamate release in the nervous system, although its specific effects appear to vary across different brain regions []. Understanding the precise mechanisms by which SB 328437 influences glutamate release could provide valuable insights into neurotransmission and potential therapeutic targets for neurological disorders.
Related Compounds
SB-297006
Compound Description: SB-297006 is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3). Like SB 328437, it exhibits inhibitory effects on eosinophil chemotaxis induced by eotaxin and MCP-4. []
Relevance: SB-297006 is structurally related to SB 328437 and shares its high affinity for CCR3. Both compounds are non-peptide CCR3 antagonists and have been investigated for their potential in treating allergic inflammatory diseases. [, ]
Relevance: Although initially categorized as a CCR3 antagonist like SB 328437, the lack of specificity of UCB 35625 highlights the importance of identifying and characterizing highly selective CCR3 antagonists for therapeutic applications. []
5-oxo-eicosatetraenoate (5-oxo-ETE)
Compound Description: 5-oxo-eicosatetraenoate (5-oxo-ETE) is a potent chemoattractant for eosinophils. Its activity can be inhibited by SB 328437 and SB 297006. []
Relevance: The ability of SB 328437 and SB 297006 to block 5-oxo-ETE-induced eosinophil migration, alongside their CCR3 antagonist activity, suggests that 5-oxo-ETE might act through CCR3. This further underscores the potential of CCR3 antagonists like SB 328437 in managing eosinophil-mediated inflammation. []
Eotaxin (CCL11)
Compound Description: Eotaxin (CCL11) is a chemokine that acts as a potent chemoattractant for eosinophils by activating CCR3. []
Relevance: Eotaxin's interaction with CCR3 is directly inhibited by SB 328437, highlighting the compound's role in blocking the downstream effects of eotaxin signaling, including eosinophil migration. [, ]
Eotaxin-2 (CCL24)
Compound Description: Similar to eotaxin, eotaxin-2 (CCL24) is a chemokine that attracts eosinophils by activating CCR3. [, ]
Relevance: SB 328437 effectively blocks the effects of eotaxin-2 by antagonizing CCR3, preventing eosinophil migration and potentially reducing inflammation. [, , ]
Eotaxin-3 (CCL26)
Compound Description: Eotaxin-3 (CCL26), like other eotaxins, is a potent chemoattractant for eosinophils. It primarily acts through CCR3, but some research suggests potential alternative pathways in specific contexts like asthma. []
Relevance: While SB 328437 effectively blocks eotaxin-3's action on eosinophils in healthy individuals, its efficacy in asthmatics appears less pronounced, particularly during a later migration phase. This suggests potential involvement of other receptors or mechanisms in CCL26-mediated eosinophil recruitment in asthmatics, differentiating it from the other eotaxins. []
Monocyte Chemotactic Protein-3 (MCP-3/CCL7)
Compound Description: Monocyte Chemotactic Protein-3 (MCP-3/CCL7) is a chemokine that attracts and activates various immune cells, including eosinophils, by signaling through CCR3. []
Relevance: Although not extensively discussed in the provided abstracts, MCP-3's interaction with CCR3, which SB 328437 antagonizes, suggests its potential involvement in the inflammatory processes targeted by SB 328437. []
Monocyte Chemotactic Protein-4 (MCP-4/CCL13)
Compound Description: Monocyte Chemotactic Protein-4 (MCP-4/CCL13) is another chemokine that activates CCR3 and induces eosinophil chemotaxis. [, ]
Relevance: SB 328437 effectively inhibits MCP-4's action on eosinophils by blocking CCR3, suggesting its potential as a therapeutic agent in conditions where MCP-4 plays a significant role. [, ]
Relevance: While RANTES is a CCR3 ligand, research suggests that its effects on glutamate release in the spinal cord might not be primarily mediated by CCR3, unlike its action through CCR1 and CCR5. This suggests a potentially limited role of SB 328437 in directly modulating RANTES signaling in this specific context. []
Interleukin-8 (IL-8)
Compound Description: Interleukin-8 (IL-8) is a cytokine involved in inflammatory responses, particularly in the lungs. While not a direct ligand for CCR3, research suggests that CCR3 might play a role in regulating IL-8 release. []
Relevance: Studies indicate that SB 328437 can indirectly reduce IL-8 production in lung cells, suggesting that CCR3 signaling might be involved in the inflammatory cascade leading to IL-8 release. This indirect effect further broadens the potential therapeutic implications of SB 328437 in inflammatory lung diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(S)-Azelastine is an antihistamine which has been shown to down-regulate H1R, M1R and M3R levels. This compound has also been shown to inhibit HNEpC proliferation.
Saxagliptin Hydrochloride is the hydrochloride salt form of saxagliptin, an orally bioavailable, potent, selective and competitive, cyanopyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Saxagliptin is metabolized into an, although less potent, active mono-hydroxy metabolite. See also: Metformin Hydrochloride; Saxagliptin Hydrochloride (component of); Dapagliflozin; Saxagliptin Hydrochloride (component of) ... View More ...
(1E,6R,11R,13R,14S,15S,16R,19Z,21E,23R,27R)-27-hydroxy-23-[(1S)-1-hydroxyethyl]-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione is a natural product found in Trichoderma cornu-damae with data available.
(S)-Azelastine hydrochloride is an antihistamine which has been shown to down-regulate H1R, M1R and M3R levels. This compound has also been shown to inhibit HNEpC proliferation.